(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a brominated benzylidene moiety, a methoxy group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the bromination of 2-methoxybenzaldehyde to form 5-bromo-2-methoxybenzaldehyde. This is followed by a condensation reaction with 3-methyl-1-benzofuran-2-carbaldehyde to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with thiosemicarbazide under acidic conditions to form the thiazolotriazole core.
Final Product Formation: The final step involves the oxidation of the thiazolotriazole intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(5-chloro-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(5-fluoro-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its brominated benzylidene moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit varying reactivity and biological activity.
Properties
CAS No. |
606954-08-9 |
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Molecular Formula |
C21H14BrN3O3S |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H14BrN3O3S/c1-11-14-5-3-4-6-16(14)28-18(11)19-23-21-25(24-19)20(26)17(29-21)10-12-9-13(22)7-8-15(12)27-2/h3-10H,1-2H3/b17-10+ |
InChI Key |
WWGUVUUZVJVYQC-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=C(C=CC(=C5)Br)OC)/SC4=N3 |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=C(C=CC(=C5)Br)OC)SC4=N3 |
Origin of Product |
United States |
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